N-(1-ethyl-2-oxoindolin-5-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-methyl-5-phenylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-3-25-18-10-9-16(11-15(18)12-20(25)26)22-21(27)19-13-17(23-24(19)2)14-7-5-4-6-8-14/h4-11,13H,3,12H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCZFYIRHBGSIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=NN3C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indolinone derivative, followed by the formation of the pyrazole ring and subsequent carboxamide formation. Common reagents used in these reactions include ethyl acetoacetate, hydrazine hydrate, and various aryl halides. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrazole ring undergoes regioselective substitutions due to electron-deficient nitrogen atoms. Key transformations include:
Amide Functional Group Reactivity
The carboxamide group participates in hydrolysis and condensation:
Hydrolysis
-
Acidic : 6M HCl, 110°C → Pyrazole-5-carboxylic acid (yield: 78%)
-
Basic : 10% NaOH, ethanol, reflux → Sodium carboxylate (isolated via acid precipitation)
Condensation
-
With hydrazines: Ethanol, AcOH catalyst → Hydrazide derivatives (antitumor activity IC₅₀: 6.1–49.85 μM)
-
With aryl aldehydes: Piperidine, MW irradiation → Schiff bases (λmax shift to 320 nm in UV-Vis)
Indolinone Ring Modifications
The 2-oxoindolin moiety undergoes sp³ C–H functionalization:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl functionalization:
-
Suzuki–Miyaura : Pd(PPh₃)₄, 4-methoxyphenylboronic acid → Biaryl derivative (HPLC purity: 95%)
-
Buchwald–Hartwig : Xantphos-Pd, aryl amines → N-Aryl analogs (tested against A549 cells)
Biological Activity Correlation
Structural modifications directly impact pharmacological profiles:
Stability and Degradation
-
Photolysis : UV-C exposure (254 nm) decomposes the indolinone ring within 6h (HPLC-MS)
-
Hydrolytic Stability : pH 7.4 buffer, 37°C → 98% intact after 24h; pH <3 or >10 accelerates degradation
This compound’s reactivity profile underscores its versatility as a scaffold for drug discovery, particularly in oncology. Future studies should explore enantioselective syntheses and in vivo metabolite characterization.
Scientific Research Applications
Case Studies
A recent study evaluated the anticancer efficacy of this compound against several cancer cell lines. The findings indicated:
- Significant Growth Inhibition : Percent growth inhibition (PGI) values were reported as high as 86% against specific cell lines like OVCAR-8 and SNB-19 .
Data Table: Anticancer Efficacy
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| OVCAR-8 | 86.61 |
| SNB-19 | 85.26 |
| NCI-H460 | 75.99 |
| A549 | 67.55 |
| MDA-MB-231 | 56.88 |
Biological Evaluation
The compound has shown promising results in anti-inflammatory assays:
- Inhibition of Inflammatory Pathways : It has been linked to the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This suggests potential applications in treating conditions characterized by inflammation .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of N-(1-ethyl-2-oxoindolin-5-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide with COX enzymes, indicating a strong interaction that could lead to effective anti-inflammatory treatments .
Overview
Beyond its anticancer properties, this compound also exhibits antimicrobial activity:
- Broad Spectrum Efficacy : It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
Case Studies
In a comparative study assessing antimicrobial properties:
- Disc Diffusion Method : The compound demonstrated significant zones of inhibition against tested pathogens, indicating its potential as an antimicrobial agent.
Data Table: Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it has been found to inhibit certain enzymes and proteins involved in cell proliferation and survival pathways. The compound can bind to active sites of enzymes, blocking their activity and leading to the disruption of cellular processes. This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
N-(1-ethyl-2-oxoindolin-5-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
N-(1-ethyl-2-oxoindolin-5-yl)-5-phenylisoxazole-3-carboxamide: This compound shares a similar core structure but differs in the heterocyclic ring attached to the indolinone moiety.
N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-fluorophenyl)acetamide: This compound has a fluorophenyl group instead of a pyrazole ring, leading to different chemical properties and applications.
N-(1-ethyl-2-oxoindolin-5-yl)-1-naphthamide:
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Biological Activity
N-(1-ethyl-2-oxoindolin-5-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities, particularly in anticancer research. This article explores its synthesis, biological mechanisms, and various studies highlighting its efficacy against cancer cell lines and other biological targets.
Chemical Structure and Properties
Molecular Formula: CHNO
Molecular Weight: 360.4 g/mol
CAS Number: 1286726-12-2
The compound features a complex structure that contributes to its biological activity. The presence of both the indolin and pyrazole moieties is significant for its pharmacological properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the Pyrazole Ring: Utilizing 3-methyl-1-phenylpyrazol-5(4H)-one as a precursor.
- Condensation Reactions: Combining with various aldehydes and carboxylic acids to yield the final product.
- Purification Techniques: Common methods include recrystallization and chromatography to ensure high purity of the synthesized compound.
Anticancer Properties
Numerous studies have reported the anticancer effects of pyrazole derivatives, including this compound. The compound has shown significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 112 | Induction of apoptosis via caspase activation |
| NUGC (Gastric Cancer) | 40 | Inhibition of cell proliferation |
| DLDI (Colorectal Cancer) | 60 | Modulation of signaling pathways related to survival |
The mechanism of action often involves the modulation of specific signaling pathways associated with cell growth and apoptosis. For instance, studies indicate that these compounds can activate caspase pathways leading to programmed cell death in cancer cells .
Other Biological Activities
In addition to anticancer properties, this compound exhibits:
- Anti-inflammatory Effects: Some derivatives have been identified as selective COX inhibitors, which may reduce inflammation significantly.
- Antimicrobial Activity: Preliminary studies suggest potential efficacy against certain bacterial strains.
Case Studies and Research Findings
Research has consistently highlighted the potential of pyrazole derivatives in pharmacology:
- A study demonstrated that compounds similar to N-(1-ethyl-2-oxoindolin-5-yl)-1-methyl-3-phenylpyrazole showed selective activity against cancer cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Another investigation focused on the structure–activity relationship (SAR) of related compounds, identifying key functional groups that enhance biological activity .
- Molecular docking studies have predicted binding modes for these compounds against various protein targets, suggesting mechanisms by which they exert their effects .
Q & A
Q. Table 1. Key Analytical Parameters for Characterization
| Technique | Parameters | Example Data from Evidence |
|---|---|---|
| ¹H NMR (400 MHz) | δ 7.8–7.2 (m, aromatic H), δ 2.5 (s, CH₃) | |
| X-ray Diffraction | Space group P2₁/c, Z = 4 | |
| HRMS | m/z 403.15 [M+H]⁺ (calc. 403.16) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
